

# Application Notes and Protocols for Single-Molecule Imaging Using MB 660R DBCO

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## Compound of Interest

Compound Name: MB 660R DBCO

Cat. No.: B15622464

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## Introduction

**MB 660R DBCO** is a bright and highly photostable far-red fluorescent dye ideal for single-molecule imaging applications.<sup>[1]</sup> Its utility in copper-free click chemistry allows for the specific labeling of azide-modified biomolecules in living cells without the cytotoxicity associated with copper catalysts.<sup>[2][3][4]</sup> This document provides detailed application notes and protocols for the use of **MB 660R DBCO** in single-molecule imaging studies, with a focus on experimental design, data interpretation, and visualization of relevant biological pathways.

MB 660R is a rhodamine-based dye with exceptional brightness and photostability, making it a prime candidate for demanding imaging applications like confocal and single-molecule microscopy.<sup>[1][5][6]</sup> It is water-soluble and its fluorescence is insensitive to pH changes in the range of 4 to 10.<sup>[1][5][6]</sup> Spectrally, it is very similar to Alexa Fluor® 660 and CF® 660R Dye.<sup>[1][5]</sup>

## Data Presentation

### Photophysical and Chemical Properties of MB 660R DBCO and Spectrally Similar Dyes

Property	MB 660R DBCO	Alexa Fluor 660	CF660R
Excitation Maximum (nm)	~665[1][5]	663[7][8][9]	662-663[10]
Emission Maximum (nm)	~685[1][5]	690-691[7][8][9]	682[10]
Molar Extinction Coefficient (cm <sup>-1</sup> M <sup>-1</sup> )	~100,000	132,000[9]	100,000
Quantum Yield	Not explicitly found; likely similar to Alexa Fluor 660	0.33 (relative to Alexa Fluor 647)[11]	Not explicitly found
Fluorescence Lifetime (ns)	Not explicitly found; likely similar to Alexa Fluor 660	1.2[11]	Not explicitly found
Recommended Laser Line (nm)	633, 635, 640[1][5]	628-640[8]	633, 635, 640
Common Emission Filter	695/40[8]	695/40[8]	695/40[10]
Reactive Group	DBCO (Dibenzocyclooctyne)	N/A	N/A
Reaction Target	Azide	N/A	N/A

## Experimental Protocols

### Protocol 1: Metabolic Labeling of Cellular Proteins with Azide Sugars

This protocol describes the introduction of azide groups into cell surface glycoproteins, which will then serve as docking sites for **MB 660R DBCO**.

Materials:

- Cells of interest (e.g., HEK293T, HeLa)

- Complete cell culture medium
- Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
- Phosphate-buffered saline (PBS), pH 7.4
- Dimethyl sulfoxide (DMSO)

#### Procedure:

- Cell Seeding: Plate cells on a glass-bottom dish suitable for microscopy and allow them to adhere and grow overnight to reach 70-80% confluency.
- Preparation of Ac4ManNAz Stock Solution: Prepare a 50 mM stock solution of Ac4ManNAz in sterile DMSO.
- Metabolic Labeling:
  - Remove the existing culture medium from the cells.
  - Add fresh, pre-warmed complete culture medium containing a final concentration of 25-50  $\mu$ M Ac4ManNAz to the cells.
  - Incubate the cells for 24-48 hours at 37°C in a 5% CO<sub>2</sub> incubator to allow for the metabolic incorporation of the azide sugar into cell surface glycans.[\[12\]](#)
- Washing: After incubation, gently wash the cells twice with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for labeling with **MB 660R DBCO**.

## Protocol 2: Labeling of Azide-Modified Cells with MB 660R DBCO for Single-Molecule Imaging

This protocol details the copper-free click chemistry reaction to label the azide-modified cell surface proteins with **MB 660R DBCO**.

#### Materials:

- Azide-modified cells (from Protocol 1)

- **MB 660R DBCO**
- Anhydrous DMSO
- Live-cell imaging buffer (e.g., phenol red-free DMEM/F12 supplemented with 10 mM HEPES and 1% FBS)

Procedure:

- Preparation of **MB 660R DBCO** Stock Solution: Prepare a 1 mM stock solution of **MB 660R DBCO** in anhydrous DMSO. Store any unused portion at -20°C, protected from light and moisture.
- Preparation of Labeling Solution: Dilute the **MB 660R DBCO** stock solution in the live-cell imaging buffer to a final concentration suitable for single-molecule imaging. A starting concentration in the range of 1-10 nM is recommended to achieve a sparse labeling density. The optimal concentration should be determined empirically for each cell type and experimental setup.
- Labeling Reaction:
  - Remove the PBS from the washed azide-modified cells.
  - Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
- Washing:
  - Remove the labeling solution.
  - Gently wash the cells three to four times with pre-warmed live-cell imaging buffer to remove any unbound **MB 660R DBCO**.
- Imaging: The cells are now ready for single-molecule imaging. Add fresh, pre-warmed imaging buffer to the dish.

## Protocol 3: Single-Molecule Imaging using Total Internal Reflection Fluorescence (TIRF) Microscopy

This protocol outlines the setup and acquisition parameters for single-molecule imaging of **MB 660R DBCO**-labeled cells using TIRF microscopy.

Materials:

- **MB 660R DBCO**-labeled cells (from Protocol 2)
- TIRF microscope equipped with:
  - A high numerical aperture ( $NA \geq 1.45$ ) oil-immersion objective
  - A 633 nm or 640 nm laser line
  - Appropriate emission filters (e.g., 695/40 nm bandpass)
  - A highly sensitive EMCCD or sCMOS camera
- Immersion oil
- Imaging buffer for single-molecule localization microscopy (dSTORM buffer):
  - 100 mM Tris-HCl, pH 8.0
  - 10% (w/v) glucose
  - 100 mM MEA (mercaptoethylamine)
  - Glucose oxidase (e.g., 0.5 mg/mL)
  - Catalase (e.g., 40  $\mu$ g/mL)
  - Note: The dSTORM buffer components help to induce blinking of the fluorophores, which is necessary for some super-resolution techniques, and also reduces photobleaching.

Procedure:

- Microscope Setup:
  - Turn on the laser, camera, and microscope. Allow the system to warm up and stabilize.
  - Place a drop of immersion oil on the objective.
  - Mount the glass-bottom dish with the labeled cells onto the microscope stage.
- Locate Cells and Set up TIRF Illumination:
  - Bring the cells into focus using brightfield or epifluorescence.
  - Switch to TIRF illumination. Adjust the laser angle to achieve total internal reflection, which will selectively excite fluorophores within ~100 nm of the coverslip, thus minimizing background fluorescence.
- Image Acquisition:
  - Set the laser power to an appropriate level to achieve a good signal-to-noise ratio without excessive photobleaching. A starting point is typically 0.1-1 kW/cm<sup>2</sup>.
  - Set the camera exposure time to 20-100 ms.
  - Acquire a time-lapse series of images (typically 1000-5000 frames) to capture the dynamics of single molecules.
- Data Analysis:
  - Use single-particle tracking software (e.g., ImageJ plugins like TrackMate, or custom MATLAB scripts) to detect and track the movement of individual fluorescent spots over time.
  - From the trajectories, quantitative information such as diffusion coefficients, confinement radii, and residence times can be extracted.

## Mandatory Visualizations

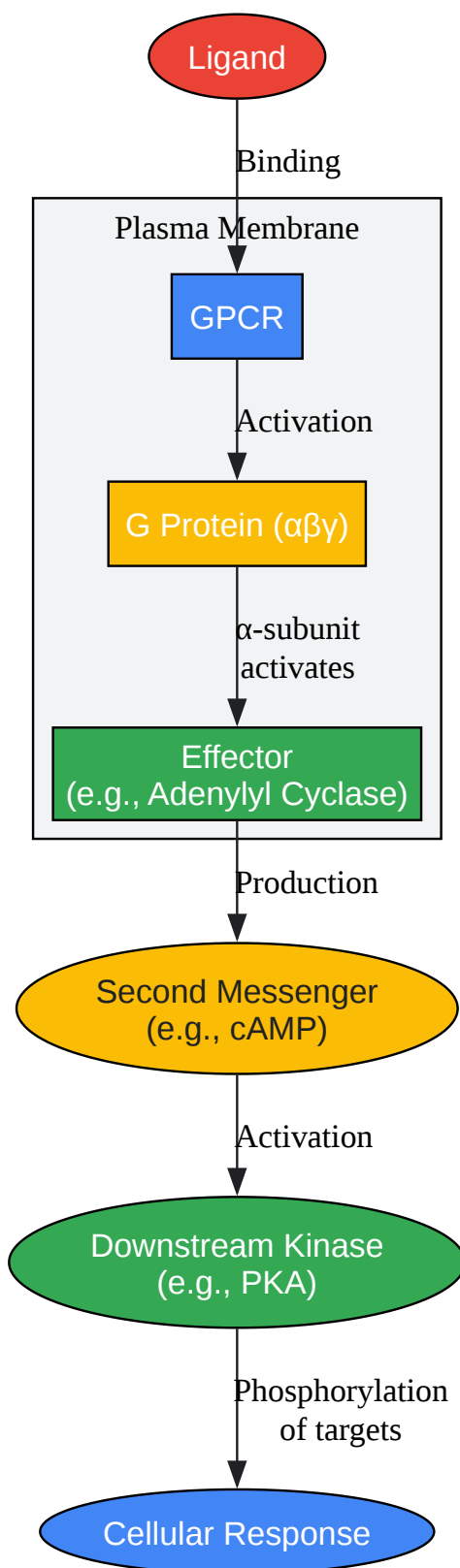
## Experimental Workflow for Single-Molecule Imaging



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Caption: Experimental workflow for single-molecule imaging using **MB 660R DBCO**.

## G Protein-Coupled Receptor (GPCR) Signaling Pathway

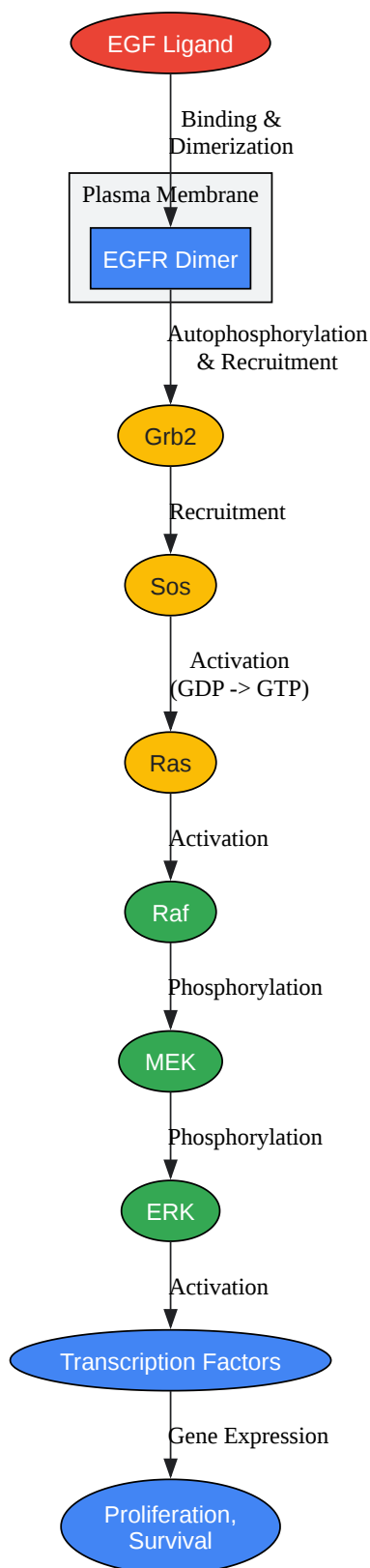


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Caption: Simplified G Protein-Coupled Receptor (GPCR) signaling cascade.



## Epidermal Growth Factor Receptor (EGFR) Signaling Pathway



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Caption: The EGFR-MAPK signaling pathway.

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